molecular formula C12H20NO2P B13999001 4-diethoxyphosphanyl-N,N-dimethyl-aniline CAS No. 63620-84-8

4-diethoxyphosphanyl-N,N-dimethyl-aniline

Katalognummer: B13999001
CAS-Nummer: 63620-84-8
Molekulargewicht: 241.27 g/mol
InChI-Schlüssel: PZTUCRXSJUYAEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-diethoxyphosphanyl-N,N-dimethyl-aniline is an organic compound with the molecular formula C12H20NO2P It is a derivative of aniline, featuring a dimethylamino group and a diethoxyphosphanyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-diethoxyphosphanyl-N,N-dimethyl-aniline typically involves the reaction of N,N-dimethylaniline with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N,N-dimethylaniline+diethyl phosphiteThis compound\text{N,N-dimethylaniline} + \text{diethyl phosphite} \rightarrow \text{this compound} N,N-dimethylaniline+diethyl phosphite→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-diethoxyphosphanyl-N,N-dimethyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The compound can participate in substitution reactions, where the diethoxyphosphanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Products with different functional groups replacing the diethoxyphosphanyl group.

Wissenschaftliche Forschungsanwendungen

4-diethoxyphosphanyl-N,N-dimethyl-aniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-diethoxyphosphanyl-N,N-dimethyl-aniline involves its interaction with molecular targets through its phosphanyl and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.

    Diethyl 4-dimethylaminophenylphosphonate: Another compound with similar functional groups but different structural arrangement.

Uniqueness

4-diethoxyphosphanyl-N,N-dimethyl-aniline is unique due to the presence of both diethoxyphosphanyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

63620-84-8

Molekularformel

C12H20NO2P

Molekulargewicht

241.27 g/mol

IUPAC-Name

4-diethoxyphosphanyl-N,N-dimethylaniline

InChI

InChI=1S/C12H20NO2P/c1-5-14-16(15-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3

InChI-Schlüssel

PZTUCRXSJUYAEW-UHFFFAOYSA-N

Kanonische SMILES

CCOP(C1=CC=C(C=C1)N(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.